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molecular formula C9H10O2 B1346577 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- CAS No. 935-92-2

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Cat. No. B1346577
M. Wt: 150.17 g/mol
InChI Key: QIXDHVDGPXBRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712416

Procedure details

A solution of 15.2 g (100 mmol) of 2,3,5-trimethylhydroquinone in 150 ml of acetic acid and 16.1 g (125 mmol) of 70% by weight aqueous tert-butyl hydroperoxide were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene and 0.5 ml of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The reaction mixture was then subjected to steam distillation. The distillate was extracted by shaking with methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and concentrated to a yellow oil, which slowly solidifed. 11.7 g (78%) of 2,3,5-trimethyl-p-benzoquinone were obtained in the form of yellow oily crystals.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4].C(OO)(C)(C)C.S(=O)(=O)(O)O>C(O)(=O)C>[CH3:1][C:2]1[C:3](=[O:4])[CH:5]=[C:6]([CH3:11])[C:7](=[O:10])[C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by shaking with methylene chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then subjected to steam distillation
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted
STIRRING
Type
STIRRING
Details
The organic phase was shaken with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
with water, separated from the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil, which

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C=C(C(C1C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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